molecular formula C7H15FN2O B15290395 (3-fluoropropyl)-(N,N-dimethylcarbamoyl-methyl)-amine

(3-fluoropropyl)-(N,N-dimethylcarbamoyl-methyl)-amine

Cat. No.: B15290395
M. Wt: 162.21 g/mol
InChI Key: DWLUXCXAAKDMOP-UHFFFAOYSA-N
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Description

(3-fluoropropyl)-(N,N-dimethylcarbamoyl-methyl)-amine is a chemical compound with a unique structure that combines a fluoropropyl group with a dimethylcarbamoyl-methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluoropropyl)-(N,N-dimethylcarbamoyl-methyl)-amine typically involves the reaction of 3-fluoropropylamine with N,N-dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(3-fluoropropyl)-(N,N-dimethylcarbamoyl-methyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the fluoropropyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodopropyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-fluoropropyl)-(N,N-dimethylcarbamoyl-methyl)-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (3-fluoropropyl)-(N,N-dimethylcarbamoyl-methyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropyl group can enhance the compound’s binding affinity, while the carbamoyl-methylamine moiety can modulate its activity. These interactions can lead to the activation or inhibition of specific biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoropropyl trifluoromethanesulfonate
  • N,N-dimethylcarbamoyl chloride
  • 3-fluoropropylamine

Uniqueness

(3-fluoropropyl)-(N,N-dimethylcarbamoyl-methyl)-amine is unique due to the combination of its fluoropropyl and carbamoyl-methylamine groups. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C7H15FN2O

Molecular Weight

162.21 g/mol

IUPAC Name

2-(3-fluoropropylamino)-N,N-dimethylacetamide

InChI

InChI=1S/C7H15FN2O/c1-10(2)7(11)6-9-5-3-4-8/h9H,3-6H2,1-2H3

InChI Key

DWLUXCXAAKDMOP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNCCCF

Origin of Product

United States

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